5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a methoxyphenoxy methyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-methoxyphenol with chloromethyl methyl ether to form 4-methoxyphenoxymethyl chloride. This intermediate is then reacted with 1-methyl-1H-pyrazol-3-amine under basic conditions to yield the desired compound. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-1-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-15-9(7-12(13)14-15)8-17-11-5-3-10(16-2)4-6-11/h3-7H,8H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUOVACEORQPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)COC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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